2-(2-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
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Description
2-(2-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.16852187 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a morpholine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and anticonvulsant properties.
Antitumor Activity
Several studies have investigated the antitumor effects of similar compounds. For instance, derivatives containing morpholine and phenoxy groups have shown significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. This includes interference with the MAPK/ERK pathway, which is vital for cell growth and differentiation.
- Case Study : In vitro studies using breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents, indicating promising potential for further development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains.
- Evaluation Method : The Minimal Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Results : The compound exhibited potent activity against Gram-positive bacteria, with MIC values ranging from 32 to 128 µg/mL. These results suggest that it may serve as a lead compound for developing new antibiotics.
Detailed Research Findings
Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
---|---|---|---|
Antitumor | MCF-7 (Breast Cancer) | 15 | |
Antimicrobial | Staphylococcus aureus | 64 | |
Antimicrobial | Escherichia coli | 128 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
- Absorption and Distribution : Preliminary studies suggest good absorption characteristics, with bioavailability estimates around 70%. The compound appears to distribute well in tissues due to its lipophilic nature.
- Toxicological Profile : Acute toxicity studies indicate that at higher doses (above 200 mg/kg), some neurotoxic effects were observed in animal models. Further investigations are necessary to delineate the safety profile at therapeutic doses.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-4-2-3-5-19(18)28-15-20(24)22-17-8-6-16(7-9-17)14-21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKVNLUAXXHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.